17beta-Hydroxy Exemestane Sulfamate
Description
Contextualization within Steroidal Aromatase Inhibitor Research
The development of 17beta-Hydroxy Exemestane (B1683764) Sulfamate (B1201201) is conceptually rooted in the extensive research on steroidal aromatase inhibitors. Aromatase is a critical enzyme in the biosynthesis of estrogens, and its inhibition is a cornerstone of therapy for hormone-receptor-positive breast cancer in postmenopausal women. wikipedia.orgcancer.gov Exemestane, a third-generation aromatase inhibitor, is an irreversible steroidal agent that structurally mimics the natural substrate, androstenedione (B190577). wikipedia.orgnih.gov Its mechanism involves binding to the active site of the aromatase enzyme, leading to its inactivation. cancer.gov
Scientific investigations have revealed that exemestane is extensively metabolized in the body. One of its primary metabolites is 17beta-hydroxyexemestane (17β-DHE), which is formed by the reduction of the C-17 keto group. nih.govnih.govcaymanchem.com Significantly, this metabolite is not an inactive byproduct; studies have shown that 17beta-hydroxyexemestane is itself a potent aromatase inhibitor, in some cellular models even more so than the parent compound, exemestane. nih.govcaymanchem.com
The rationale for creating a sulfamoylated derivative stems from a parallel stream of research focused on another key enzyme in steroidogenesis: steroid sulfatase (STS). mdpi.comnih.gov STS hydrolyzes inactive steroid sulfates, such as estrone (B1671321) sulfate (B86663) (E1S), into their active forms, providing an alternative pathway for the production of estrogens in tumor tissues. nih.gov The sulfamate moiety (-OSO₂NH₂) has been identified as a powerful pharmacophore that leads to the irreversible inhibition of STS. nih.govnih.gov This has led to the development of potent STS inhibitors like estrone 3-O-sulfamate (EMATE) and the non-steroidal agent Irosustat. nih.govnih.gov
Therefore, the conception of 17beta-Hydroxy Exemestane Sulfamate represents a logical and strategic step towards creating a dual aromatase-sulfatase inhibitor (DASI). nih.gov Such a molecule could theoretically block two major pathways of estrogen synthesis, potentially offering a more comprehensive blockade of hormone-dependent cancer cell proliferation.
Nomenclature and Structural Elucidation Challenges in Complex Steroids
The precise naming and structural verification of complex steroids are fundamental to their study. For the parent metabolite, the nomenclature is established. However, for its sulfamated derivative, the information is sparse, presenting a significant challenge.
| Property | 17beta-Hydroxy Exemestane | This compound |
| Systematic Name | (17β)-17-Hydroxy-6-methyleneandrosta-1,4-dien-3-one | (17β)-17-[(Aminosulfonyl)oxy]-6-methyleneandrosta-1,4-dien-3-one synthinkchemicals.com |
| Synonyms | 17β-DHE, Methylene Boldenone nih.gov | 17β-Hydroxy Exemestane Sulfonylamide synthinkchemicals.com |
| Molecular Formula | C₂₀H₂₆O₂ caymanchem.com | C₂₀H₂₇NO₄S synthinkchemicals.com |
| Molecular Weight | 298.4 g/mol caymanchem.com | 377.5 g/mol synthinkchemicals.com |
| CAS Number | 122370-91-6 caymanchem.com | Not Available synthinkchemicals.com |
This table presents data for 17beta-Hydroxy Exemestane and its proposed sulfamate derivative.
A primary challenge in the field is the current status of this compound as a research chemical. The absence of a registered CAS (Chemical Abstracts Service) number for this compound indicates that it has not been widely characterized or cataloged in the primary chemical literature. synthinkchemicals.com This lack of formal registration underscores its novelty and the nascent stage of its investigation.
Structural elucidation would require rigorous analytical techniques. Confirmation of the sulfamate group's attachment specifically at the 17-beta hydroxyl position is critical. This would involve advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, to verify the covalent structure and ensure the stereochemistry of the entire steroidal backbone remains intact during the synthesis process.
Current Research Landscape and Significance in Preclinical Investigations
The current research landscape for this compound is largely predictive, based on the well-documented activities of its constituent parts. Direct preclinical studies on the sulfamated compound are not presently available in published literature. The significance of this compound, therefore, lies in its potential as a novel investigational agent.
Preclinical Profile of 17beta-Hydroxy Exemestane:
Aromatase Inhibition: It is a potent inhibitor of the aromatase enzyme, with an IC₅₀ value of 69 nM in human placental microsomes. caymanchem.com In cellular assays, it has demonstrated a significant increase in activity compared to exemestane. nih.gov
Androgen Receptor Agonism: Beyond its anti-aromatase activity, 17beta-hydroxyexemestane also functions as an androgen receptor (AR) agonist (IC₅₀ = 39.6 nM). caymanchem.com This dual activity is a subject of ongoing research, as AR signaling can have complex effects in breast cancer.
Preclinical Profile of Sulfamate-Based STS Inhibitors:
Mechanism: Aryl sulfamate esters act as active-site-directed, irreversible inhibitors of steroid sulfatase. nih.govnih.gov
Potency: Compounds like EMATE exhibit extremely high potency, with IC₅₀ values in the picomolar range in cellular assays. nih.gov Non-steroidal sulfamates have also been developed with nanomolar potency. nih.govnih.gov
The hypothetical preclinical investigation of this compound would be highly significant. The primary goal would be to determine if it functions as a DASI. Key research questions would include:
Does the compound retain the potent aromatase inhibitory activity of its parent molecule?
Does the sulfamate moiety confer potent and irreversible STS inhibitory activity?
What is the selectivity profile against other steroidogenic enzymes?
How does the addition of the sulfamate group affect its androgenic properties?
A successful DASI could represent a significant advancement, potentially overcoming mechanisms of resistance that can develop during therapy with single-target agents. The exploration of such multi-target drugs is a promising frontier in cancer research. mdpi.com
| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Mechanism |
| Exemestane | Aromatase | ~230 nM wikipedia.org | Irreversible (Suicide Inhibitor) wikipedia.org |
| 17beta-Hydroxy Exemestane | Aromatase | 69 nM (microsomal) caymanchem.com | Irreversible (presumed) |
| Estrone 3-O-Sulfamate (EMATE) | Steroid Sulfatase | 65 pM (MCF-7 cells) nih.gov | Irreversible (Active-Site-Directed) nih.gov |
| Irosustat (Non-steroidal) | Steroid Sulfatase | 1.06 nM (MCF-7 cells) nih.govnih.gov | Irreversible |
This table compares the inhibitory activities of parent compounds and key sulfatase inhibitors.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H27NO4S |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-6-methylidene-3-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] sulfamate |
InChI |
InChI=1S/C20H27NO4S/c1-12-10-14-15-4-5-18(25-26(21,23)24)20(15,3)9-7-16(14)19(2)8-6-13(22)11-17(12)19/h6,8,11,14-16,18H,1,4-5,7,9-10H2,2-3H3,(H2,21,23,24)/t14-,15-,16-,18-,19+,20-/m0/s1 |
InChI Key |
BXBPPIUOJFDEQT-NHWXPXPKSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)N)CC(=C)C4=CC(=O)C=C[C@]34C |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)N)CC(=C)C4=CC(=O)C=CC34C |
Origin of Product |
United States |
Synthetic Strategies and Derivatization for Research Applications of 17beta Hydroxy Exemestane Sulfamate
Stereoselective Synthesis of 17beta-Hydroxy Exemestane (B1683764) Sulfamate (B1201201)
The stereoselective synthesis of 17beta-Hydroxy Exemestane Sulfamate is a critical process that hinges on the careful transformation of precursor steroids and the specific introduction of the key functional groups: the 17beta-hydroxyl moiety and the sulfamate group.
Precursor Steroid Transformations for the 17beta-Hydroxyl Moiety
The synthesis of the 17beta-hydroxy derivative of exemestane typically starts from exemestane itself, which possesses a 17-keto group. The stereoselective reduction of this ketone is a crucial step to yield the desired 17β-hydroxyl configuration.
One common method involves the use of reducing agents that preferentially attack from the less hindered α-face of the steroid, leading to the formation of the 17β-alcohol. A study on the synthesis of exemestane metabolites detailed the reduction of the C-17 carbonyl group of exemestane to a hydroxyl group, resulting in 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one (17-βHE). nih.gov This transformation is a key step in obtaining the precursor for the final sulfamated product. The stereochemistry of the resulting hydroxyl group is of paramount importance for the biological activity of the final compound.
The synthesis of exemestane itself often starts from androstenedione (B190577). One feasible synthetic pathway involves the 6-methylenation of androstenedione, followed by other transformations. acs.org In some synthetic routes for exemestane, the presence of a hydroxyl group at the C-17 position of the starting steroid is crucial to prevent competitive side reactions, such as the Mannich reaction preferentially occurring at C-16 if a 17-oxo analogue is used as the precursor. acs.org
Sulfamate Moiety Introduction Methods in Steroidal Scaffolds
The introduction of a sulfamate group onto the 17β-hydroxyl moiety is the final key step in the synthesis of this compound. Several methods have been developed for the sulfamoylation of steroidal alcohols.
A widely applicable method for the synthesis of estrogen sulfamates on a multigram scale involves the use of sulfamoyl chloride (H₂NSO₂Cl). caymanchem.com This reaction is often carried out in a suitable solvent and in the presence of a base to neutralize the HCl generated during the reaction. For large-scale synthesis, dimethylformamide (DMF) can be used as both the solvent and the base. caymanchem.com
Another approach is the use of catalytic methods for alcohol sulfamoylation. One such method employs electron-deficient aryl sulfamates as activated group transfer reagents, catalyzed by a simple organic base like N-methylimidazole. researchgate.net This method proceeds under mild conditions and offers good selectivity.
A simple and rapid protocol for the small-scale synthesis and purification of steroid sulfates, which can be adapted for sulfamates, utilizes a sulfur trioxide-pyridine complex for the sulfation reaction, followed by purification using solid-phase extraction (SPE). nih.govacs.org This method is particularly suitable for preparing small quantities of the compound for research purposes.
The table below summarizes some of the methods used for the introduction of a sulfamate moiety onto steroidal alcohols.
| Reagent/Method | Base/Solvent | Scale | Key Features | Reference(s) |
| Sulfamoyl chloride | Dimethylformamide (as solvent and base) | Multigram | Generally applicable and convenient for large-scale synthesis. | caymanchem.com |
| Sulfamoyl chloride | Various bases (e.g., triethylamine, DMAP), various solvents | Lab scale | Common and versatile method. | |
| Activated aryl sulfamates | N-methylimidazole (catalyst) | Lab scale | Mild reaction conditions, good selectivity. | researchgate.net |
| Sulfur trioxide-pyridine complex | Pyridine (as part of the complex) | Small scale (µg to mg) | Rapid synthesis and purification using SPE, suitable for analytical standards. | nih.govacs.org |
Optimization of Reaction Pathways for Research Scale Production
The optimization of reaction pathways for the research-scale production of this compound focuses on maximizing yield, ensuring purity, and simplifying the purification process. For research applications, which often require milligram to gram quantities of the compound, the efficiency and reproducibility of the synthesis are paramount.
A key aspect of optimization is the choice of the sulfamoylation method. While the use of sulfamoyl chloride is a robust method, the reagent itself can be unstable. Catalytic methods using activated aryl sulfamates offer a milder alternative that might be more suitable for sensitive substrates.
Purification is another critical step. For research-scale production, solid-phase extraction (SPE) offers a rapid and efficient method for purifying steroid sulfamates, as demonstrated for steroid sulfates. nih.govacs.org This technique can be readily adopted in most analytical laboratories. For larger quantities, traditional methods like column chromatography and crystallization would be employed.
The table below presents a hypothetical optimized pathway for the research-scale synthesis of this compound, based on available literature for similar compounds.
| Step | Reaction | Reagents and Conditions | Typical Yield | Purification Method |
| 1 | Reduction of Exemestane | NaBH₄, Methanol, 0°C to rt | >90% | Column Chromatography |
| 2 | Sulfamoylation | Sulfamoyl chloride, Pyridine, CH₂Cl₂ | 60-80% | Solid-Phase Extraction (SPE) or Column Chromatography |
Note: The yields are estimates based on similar reactions reported in the literature and would need to be empirically determined for the specific synthesis of this compound.
Development of Novel Synthetic Routes to this compound and Related Derivatives
The development of novel synthetic routes is driven by the need for more efficient, stereoselective, and versatile methods to produce this compound and its derivatives. Modern catalytic methods and chemoenzymatic strategies are at the forefront of this research.
Recent advances in catalysis have provided powerful tools for steroid synthesis. nih.gov For instance, transition metal-catalyzed reactions, such as palladium-catalyzed dearomatization, can be used to construct the steroidal skeleton with high stereocontrol. nih.govacs.orgcaymanchem.com These methods could potentially be adapted to create novel analogs of exemestane with different substitution patterns.
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a promising approach for the synthesis of functionalized steroids. For example, specific cytochrome P450 enzymes can be used to introduce hydroxyl groups at specific positions on the steroid nucleus, which can then be further modified chemically. This could lead to the development of more direct and efficient routes to 17beta-Hydroxy Exemestane and its derivatives.
The exploration of new synthetic strategies also allows for the creation of a diverse range of derivatives for structure-activity relationship (SAR) studies. By modifying different parts of the molecule, researchers can investigate how these changes affect its biological activity, leading to the design of more potent and selective compounds.
Molecular Interactions and Receptor Biology Studies of 17beta Hydroxy Exemestane Sulfamate in Vitro and Cellular Models
Ligand-Receptor Binding Affinities and Selectivity Profiling
Studies have characterized the binding profile of 17beta-Hydroxy Exemestane (B1683764) to key steroid hormone receptors, revealing a clear selectivity for the androgen receptor over the estrogen receptor alpha.
17beta-Hydroxy Exemestane demonstrates strong binding affinity and agonistic activity at the androgen receptor (AR). nih.govresearchgate.net Competitive receptor-binding assays have shown that it binds to the AR with high affinity. researchgate.net One study reported an IC50 value of 10.44 nM for AR, indicating a binding affinity comparable to that of the potent androgen dihydrotestosterone (B1667394) (DHT) (IC50, 4.02 nM). researchgate.net Another source reports an IC50 of 39.6 nM for AR. caymanchem.com This strong binding translates to functional agonism, as 17beta-Hydroxy Exemestane is capable of activating the AR and promoting AR-dependent transcriptional activity. researchgate.net The androgenic effects of the compound are significant enough to be observed in vivo, where it has been shown to have strong androgenic effects. researchgate.net
In stark contrast to its interaction with the AR, 17beta-Hydroxy Exemestane binds very weakly to the estrogen receptor alpha (ERα). nih.govresearchgate.net This selectivity is highlighted by a reported IC50 value of 21.2 μM for ERα, which is significantly higher than its affinity for the AR. caymanchem.com Despite this weak binding, at high sub-micromolar and micromolar concentrations, the compound can induce proliferation and regulate transcription through the ERα in breast cancer cell lines such as MCF-7 and T47D. nih.govresearchgate.net This estrogen-like activity at higher concentrations is effectively blocked by ER antagonists. nih.gov
Computer docking and molecular modeling studies have provided insights into the structural basis for the binding selectivity of 17beta-Hydroxy Exemestane. nih.govresearchgate.net These analyses indicate that the 17β-hydroxyl group of the metabolite, which is a keto group in the parent compound exemestane, contributes significantly more to the intermolecular interaction energy for binding to the AR than to ERα. nih.govresearchgate.net The modeling suggests that 17beta-Hydroxy Exemestane interacts with the AR and ERα using selective recognition motifs that are respectively employed by the natural ligands R1881 (a synthetic androgen) and 17β-estradiol. nih.govresearchgate.net
Table 1: Comparative Binding Affinities of 17beta-Hydroxy Exemestane
| Receptor | IC50 Value | Reference |
|---|---|---|
| Androgen Receptor (AR) | 10.44 nM | researchgate.net |
| Androgen Receptor (AR) | 39.6 nM | caymanchem.com |
| Estrogen Receptor α (ERα) | 21.2 µM | caymanchem.com |
Receptor-Mediated Downstream Signaling Pathways in Research Cell Lines
The binding of 17beta-Hydroxy Exemestane to AR and ERα initiates downstream signaling cascades that influence gene expression, protein levels, and cell cycle progression in hormone-sensitive research cells like MCF-7 and T47D. nih.gov
17beta-Hydroxy Exemestane demonstrates a concentration-dependent dual role in regulating gene transcription. At low nanomolar concentrations, it selectively stimulates AR-mediated transcriptional activity, as measured by androgen response element (ARE)-regulated reporter gene assays. nih.gov Conversely, at higher sub-micromolar and micromolar concentrations, it stimulates ERα-mediated transcription via estrogen response elements (ERE). nih.gov
This transcriptional activity leads to corresponding changes in protein expression. Treatment with 17beta-Hydroxy Exemestane at low nanomolar concentrations (e.g., 10⁻⁸ mol/L) leads to an increase in AR protein accumulation and stability in both MCF-7 and T47D cells. nih.govresearchgate.netresearchgate.net In contrast, at high concentrations (e.g., 5 x 10⁻⁶ mol/L), it can down-regulate ERα protein levels, particularly in MCF-7 cells. nih.govresearchgate.net Furthermore, both exemestane and its 17-hydroxy metabolite have been shown to induce the expression of UDP-glucuronosyltransferase 2B17 (UGT2B17) mRNA, an enzyme involved in androgen metabolism, primarily through the AR. mdpi.com
The compound's effects on receptor signaling directly impact cell proliferation and cell cycle progression in hormone-sensitive breast cancer cells. nih.govresearchgate.net In T47D cells, which are AR-positive, low nanomolar concentrations of 17beta-Hydroxy Exemestane stimulate cell growth via the AR. nih.gov At higher concentrations, it stimulates proliferation in both MCF-7 and T47D cells through an ERα-mediated pathway. caymanchem.comnih.gov This proliferative effect is characterized by the stimulation of cell cycle progression. nih.govresearchgate.net
Table 2: Concentration-Dependent Effects of 17beta-Hydroxy Exemestane in Breast Cancer Cell Lines
| Concentration Range | Primary Receptor Target | Effect on Transcription | Effect on Proliferation | Cell Line Example | Reference |
|---|---|---|---|---|---|
| Low Nanomolar | Androgen Receptor (AR) | ↑ ARE-mediated | ↑ AR-dependent | T47D | nih.govresearchgate.net |
| High Sub-micromolar to Micromolar | Estrogen Receptor α (ERα) | ↑ ERE-mediated | ↑ ERα-dependent | MCF-7, T47D | nih.govresearchgate.net |
Investigation of Other Potential Receptor Interactions in Preclinical Models
A comprehensive review of scientific literature was conducted to identify preclinical studies investigating the molecular interactions and receptor biology of 17beta-Hydroxy Exemestane Sulfamate (B1201201) in in vitro and cellular models. The focus of this review was to gather data on potential interactions with receptors other than its primary pharmacological targets.
Following a thorough search of available scientific databases and literature, no specific preclinical studies investigating the potential off-target receptor interactions of 17beta-Hydroxy Exemestane Sulfamate were identified. Research has predominantly focused on the non-sulfamated precursor, 17beta-Hydroxy Exemestane, and its well-documented effects on the androgen and estrogen receptors. Similarly, while the aryl O-sulfamate moiety is recognized for its role in steroid sulfatase inhibition, specific data detailing the broader receptor binding profile of the intact this compound molecule is not available in the reviewed literature.
Therefore, information regarding the binding affinity, functional agonism, or antagonism of this compound at other potential receptor sites in preclinical models could not be provided.
Data on Potential Receptor Interactions of this compound
No data is available from preclinical studies.
Enzymatic Activity Modulation and Mechanistic Investigations of 17beta Hydroxy Exemestane Sulfamate
Aromatase (CYP19A1) Inhibition Mechanisms and Comparative Potency
Aromatase (CYP19A1) is a critical enzyme responsible for the final step in estrogen biosynthesis, converting androgens into estrogens. Its inhibition is a cornerstone of therapy for hormone-dependent breast cancer. The inhibitory potential of 17beta-Hydroxy Exemestane (B1683764) Sulfamate (B1201201) is intrinsically linked to its parent molecules, exemestane and its primary metabolite, 17beta-hydroxy exemestane.
Exemestane is classified as a Type I, irreversible steroidal aromatase inhibitor. wikipedia.org It acts as a mechanism-based inactivator, meaning the enzyme recognizes it as a substrate (structurally similar to androstenedione) and initiates catalysis. This process generates a reactive intermediate that binds covalently and irreversibly to the enzyme's active site, leading to its permanent inactivation. wikipedia.org This time-dependent inhibition is a hallmark of its mechanism. nih.gov
The primary metabolite, 17beta-hydroxy exemestane (17β-DHE), also demonstrates aromatase inhibitory activity, although it is less potent than the parent compound. nih.govresearchgate.net Like exemestane, 17β-DHE exhibits time-dependent inhibition of aromatase, suggesting a similar mechanism-based inactivation pathway. nih.gov The addition of a sulfamate group at the 17-position, creating 17beta-Hydroxy Exemestane Sulfamate, is a strategy primarily aimed at inhibiting a different enzyme, steroid sulfatase (STS). aacrjournals.orgnih.gov However, for such a dual inhibitor to be effective, it must retain its ability to bind to and inhibit aromatase. The design of these dual-action molecules involves incorporating the STS-inhibiting sulfamate pharmacophore while preserving the structural features necessary for aromatase binding, such as the steroidal backbone and an N-containing heterocyclic ring for heme ligation. nih.govrsc.org
Research consistently shows that the metabolic reduction of the 17-keto group of exemestane to a 17β-hydroxyl group (forming 17β-DHE) diminishes its aromatase-inhibiting potency. In vitro studies using human placental microsomes and other cell-based assays have quantified this difference. For instance, one study reported the 50% inhibitory concentration (IC50) for exemestane as 27 nM, while its 17β-hydroxy derivative had an IC50 of 69 nM, making it approximately 2.6-fold less potent. researchgate.net Another study using aromatase-overexpressing cells reported an IC50 of 1.3 µM for exemestane and 9.2 µM for 17β-DHE. nih.gov
The potency of this compound would be contingent on how the bulky, polar sulfamate group influences the molecule's fit within the aromatase active site. While the sulfamate moiety is crucial for STS inhibition, its presence could sterically hinder optimal binding to aromatase compared to the unmodified 17β-hydroxy group or the 17-keto group of the parent compound. The development of dual aromatase-sulfatase inhibitors (DASIs) often involves a delicate balance to achieve high potency against both targets. nih.govacs.org
| Compound | IC50 Value (Aromatase Inhibition) | Reference |
|---|---|---|
| Exemestane | 27 nM | researchgate.net |
| 17beta-Hydroxy Exemestane (17β-DHE) | 69 nM | researchgate.net |
| Exemestane | 1.3 µM | nih.gov |
| 17beta-Hydroxy Exemestane (17β-DHE) | 9.2 µM | nih.gov |
The clinical efficacy of aromatase inhibitors can be influenced by genetic factors, including polymorphisms in the CYP19A1 gene. Research has explored whether common allelic variants of aromatase exhibit different sensitivities to inhibition. One study investigated the effect of exemestane on two common allozymes, aromataseThr201Met (CYP19A13) and aromataseArg264Cys (CYP19A14). The results showed that the inhibition of these variants by exemestane was not significantly different from its inhibition of the wild-type enzyme. nih.gov This suggests that these specific polymorphisms are unlikely to be a major cause of variable clinical outcomes with exemestane. nih.gov Currently, there is no published research investigating the inhibitory effects of 17beta-Hydroxy Exemestane or its sulfamated derivative on these or other aromatase variants.
Investigation of 17beta-Hydroxysteroid Dehydrogenase (17beta-HSD) Modulation
The 17beta-hydroxysteroid dehydrogenase (17β-HSD) family of enzymes plays a pivotal role in modulating the biological activity of steroids by catalyzing the interconversion between 17-keto and 17β-hydroxy forms. The structure of this compound, with its hydroxyl group at the C17 position, makes it a substrate for these enzymes, and the sulfamate group is key to its potential interaction.
| Enzyme | Primary Function | Relevance |
|---|---|---|
| Aromatase (CYP19A1) | Converts androgens to estrogens (e.g., androstenedione (B190577) to estrone). | Primary target for estrogen deprivation therapy. |
| Steroid Sulfatase (STS) | Hydrolyzes inactive steroid sulfates to active steroids (e.g., E1S to estrone). | A key enzyme in an alternative pathway for estrogen production in tumors. |
| 17β-HSD Type 1 (Reductive) | Converts weaker estrogens to more potent forms (e.g., estrone (B1671321) to estradiol). | Amplifies estrogenic signal within tissues; contributes to high local estradiol (B170435) levels. nih.gov |
| 17β-HSD Type 2 (Oxidative) | Inactivates potent estrogens (e.g., estradiol to estrone). | Protects tissues from excessive estrogenic stimulation. |
The 17β-HSD family has multiple isoforms with distinct functions. Reductive isoforms, such as 17β-HSD type 1, are crucial for producing the most potent estrogen, estradiol, from the less active estrone. nih.gov This enzyme is often highly expressed in breast tumors and contributes to maintaining high local estrogen levels. nih.gov Conversely, oxidative isoforms, particularly 17β-HSD type 2, catalyze the reverse reaction, inactivating potent estrogens like estradiol back to estrone.
The compound 17beta-Hydroxy Exemestane, with its 17β-hydroxyl group, would be a substrate for oxidative 17β-HSDs, which would convert it back to its 17-keto form (exemestane). However, the presence of the sulfamate group at the 17β-position is expected to block this metabolic pathway. The sulfamate moiety is designed to be stable and can sterically hinder the enzyme from accessing the hydroxyl group, thereby preventing oxidative inactivation of the compound. This would theoretically increase the compound's local bioavailability and duration of action compared to its non-sulfamated counterpart.
The modulation of these enzymatic pathways has profound effects on steroid levels within specific tissues like breast tumors. Aromatase inhibitors like exemestane work by blocking the primary pathway of estrogen synthesis. However, tumors can develop resistance, partly by upregulating alternative pathways. One such pathway is the sulfatase pathway, where steroid sulfatase (STS) converts circulating, inactive estrone sulfate (B86663) (E1S) into estrone, which is then converted to highly potent estradiol by reductive 17β-HSDs. nih.gov
A compound like this compound is designed to counteract this. By inhibiting aromatase, it blocks the main production line of estrogens. As a sulfamate-containing molecule, it is also designed to be a potent inhibitor of STS, thereby blocking the alternative estrogen supply route. Research has shown that following treatment with an aromatase inhibitor alone, breast cancer tissues can exhibit a compensatory increase in the expression of both STS and 17β-HSD1. nih.gov This finding underscores the therapeutic rationale for developing dual-target inhibitors. By simultaneously blocking aromatase and STS, and by resisting inactivation from oxidative 17β-HSDs, this compound could theoretically lead to a more comprehensive and sustained suppression of local estrogen levels in tumor tissues.
Hypothetical or Direct Studies on Steroid Sulfatase (STS) Inhibition by the Sulfamate Moiety
Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of active steroid hormones. bioscientifica.com It catalyzes the hydrolysis of steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone (B1670201) sulfate (DHEAS), into their respective unconjugated, biologically active forms, estrone (E1) and DHEA. nih.govmdpi.com In hormone-dependent cancers, like certain types of breast cancer, the local production of estrogens via the sulfatase pathway is a key driver of tumor growth. bioscientifica.com This makes STS a significant therapeutic target, and the development of potent STS inhibitors is an area of active research. nih.gov
The addition of a sulfamate moiety (-OSO₂NH₂) to a steroidal core is a well-established strategy for creating potent, irreversible inhibitors of STS. nih.gov Therefore, it is hypothesized that 17β-Hydroxy Exemestane Sulfamate would act as an inhibitor of steroid sulfatase, leveraging the established inhibitory properties of the sulfamate group.
Mechanism-Based Inactivation Potential of Sulfamate Pharmacophores
The aryl O-sulfamate pharmacophore is renowned for its ability to act as a mechanism-based, or "suicide," inhibitor of STS. nih.gov The most extensively studied example of this class is estrone-3-O-sulfamate (EMATE), which has demonstrated extremely potent and irreversible inhibition of STS. wikipedia.org
The accepted mechanism, though not yet conclusively proven, suggests that the STS enzyme's active site processes the sulfamate ester in a manner analogous to its natural substrate, estrone sulfate. nih.gov This interaction, however, leads to the transfer of the sulfamoyl group to a critical residue within the enzyme's active site, resulting in its irreversible inactivation. nih.gov In eukaryotic sulfatases, a key formylglycine (FGly) residue, generated from a post-translational modification of a cysteine, is believed to be the target of this sulfamoylation. nih.gov This covalent modification permanently blocks the enzyme's catalytic activity.
This mechanism-based inactivation is characterized by being:
Time-dependent: The degree of inhibition increases with the duration of exposure to the inhibitor. nih.gov
Concentration-dependent: Higher concentrations of the inhibitor lead to a faster rate of inactivation. nih.gov
Irreversible: The enzymatic activity cannot be recovered by simple means such as dialysis or washing, as a covalent bond is formed between the inhibitor and the enzyme. wikipedia.org
Evaluation in In Vitro Sulfatase Assays
To confirm the hypothetical STS inhibitory activity of 17β-Hydroxy Exemestane Sulfamate and to quantify its potency, a series of in vitro sulfatase assays would be employed. These assays are standard in the development and characterization of STS inhibitors. mdpi.com
The evaluation typically involves two main types of systems:
Cell-based assays: These utilize whole cells that naturally express STS, such as the human placental choriocarcinoma cell line (JEG-3) or breast cancer cell lines (MCF-7, T-47D). nih.govresearchgate.net Using a whole-cell lysate from these lines provides the enzyme in a more physiologically relevant context. scbt.com
Microsomal assays: This approach uses subcellular fractions, specifically microsomes, isolated from tissues with high STS expression, such as the human placenta. nih.govoup.com These preparations are a rich source of the enzyme.
The general procedure involves incubating the enzyme source with a substrate and the potential inhibitor. A common method is a spectrophotometric assay using a synthetic substrate like p-nitrocatechol sulfate. sigmaaldrich.com When hydrolyzed by sulfatase, it releases p-nitrocatechol, a colored product that can be quantified by measuring absorbance at a specific wavelength (e.g., 515 nm). sigmaaldrich.com Alternatively, radiolabeled natural substrates like [³H]estrone sulfate are used, where the product is separated from the substrate and quantified by scintillation counting. oup.com
The inhibitory potential is typically expressed as an IC₅₀ value , which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%. For example, the potent STS inhibitor EMATE shows an IC₅₀ of 65 pM in MCF-7 cells. wikipedia.org The table below outlines a typical setup for an in vitro sulfatase assay.
| Component | Description | Example Concentration/Condition | Reference |
|---|---|---|---|
| Enzyme Source | Lysate from JEG-3 or MCF-7 cells, or human placental microsomes. | Variable, based on protein concentration. | nih.govnih.govscbt.com |
| Substrate | p-Nitrocatechol sulfate (for colorimetric assay) or [³H]Estrone sulfate (for radiometric assay). | ~2.5 mM (p-nitrocatechol sulfate) | sigmaaldrich.com |
| Buffer | Phosphate or Acetate buffer to maintain optimal pH. | pH 5.0 - 7.4 | oup.comsigmaaldrich.com |
| Incubation | Reaction is carried out at a physiological temperature for a set time. | 37°C for 30-60 minutes | sigmaaldrich.com |
| Detection | Measurement of product formation via spectrophotometry or liquid scintillation counting. | Absorbance at 515 nm (for p-nitrocatechol) | sigmaaldrich.com |
To demonstrate time-dependent inactivation, the enzyme source would be pre-incubated with the inhibitor for varying durations before the substrate is added. A progressive loss of activity over time, even after removal of the unbound inhibitor, would confirm irreversible inhibition. nih.gov The results from such assays would allow for the direct comparison of 17β-Hydroxy Exemestane Sulfamate's potency against established inhibitors like EMATE and Irosustat.
Structure Activity Relationship Sar and Computational Chemistry Approaches for 17beta Hydroxy Exemestane Sulfamate
Correlating Structural Features with Biological Activity and Enzymatic Inhibition
The biological activity of 17beta-Hydroxy Exemestane (B1683764) is intrinsically linked to its steroidal backbone, which is similar to that of its parent compound, exemestane. nih.gov The reduction of the C-17 keto group of exemestane to a 17beta-hydroxyl group is a key structural modification that significantly alters its biological profile. This change leads to a notable increase in its activity in certain contexts. For instance, 17beta-Hydroxy Exemestane demonstrated a significant increase in activity in MCF-7aro cells compared to exemestane, with IC50 values of 0.25 µM and 0.90 µM, respectively. nih.gov This suggests that the 17beta-hydroxyl group plays a crucial role in the compound's inhibitory potency against aromatase in this specific cell line. nih.gov
Furthermore, the addition of a sulfamate (B1201201) group introduces another layer of complexity and potential for targeted activity. Sulfamate moieties are known to be key pharmacophores in the design of steroid sulfatase (STS) inhibitors. aaup.edunih.govresearchgate.net The strategy often involves incorporating a sulfamate group into an existing steroidal or non-steroidal scaffold to create dual-action inhibitors. nih.gov This approach has been successfully used to develop compounds that inhibit both aromatase and STS. aaup.edu The sulfamate group's ability to engage in specific interactions, such as hydrogen bonding, within the active site of target enzymes is a critical determinant of its inhibitory action. rsc.org
Molecular Docking and Dynamics Simulations with Target Enzymes and Receptors
Computational methods such as molecular docking and dynamics simulations have provided atomic-level insights into the interactions of 17beta-Hydroxy Exemestane with its biological targets.
Molecular docking studies have been instrumental in elucidating the binding modes of 17beta-Hydroxy Exemestane within the active sites of both aromatase and the androgen receptor (AR). Computer docking analyses indicate that the 17beta-hydroxyl group of 17beta-Hydroxy Exemestane contributes significantly more intermolecular interaction energy toward binding with the AR compared to the 17-keto group of exemestane. nih.gov This strong binding to the AR is a defining characteristic of 17beta-Hydroxy Exemestane's biological activity. nih.govresearchgate.net
Conversely, its binding to the estrogen receptor alpha (ERα) is very weak. nih.govresearchgate.net Molecular modeling suggests that 17beta-Hydroxy Exemestane interacts with ERα and AR through selective recognition motifs similar to those used by 17beta-estradiol and the synthetic androgen R1881, respectively. nih.gov
In the context of aromatase, the steroidal backbone of exemestane and its derivatives fits into a specific active site. nih.gov The C6-methylidene group is gripped by a hydrophobic crevice formed by key amino acid residues, including Thr310, Val370, and Ser478. nih.gov The addition of a sulfamate group would be expected to introduce new potential interactions within the enzyme's active site, potentially enhancing inhibitory activity.
The stereochemistry of the 17beta-hydroxyl group is critical for the biological activity of 17beta-Hydroxy Exemestane. This specific orientation is a key determinant of its strong binding to the androgen receptor. nih.gov The elucidation of the stereochemistry of various exemestane metabolites has been crucial for establishing accurate structure-activity relationships. nih.gov For instance, the reduction of the C-17 carbonyl group to a hydroxyl group to form 17beta-Hydroxy Exemestane leads to a significant increase in its activity in certain cancer cell lines. nih.gov This underscores the importance of the specific three-dimensional arrangement of atoms in mediating the compound's interaction with its biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies focusing solely on 17beta-Hydroxy Exemestane Sulfamate are not extensively detailed in the provided context, the principles of QSAR are highly relevant to the design of novel analogs.
QSAR models have been developed for other related compounds, such as coumarin (B35378) derivatives, to identify structural features that enhance inhibitory activity against enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3). longdom.org These studies have revealed that factors like the presence of specific substituents (e.g., chloro or fluoro groups) and bulky electron-withdrawing groups can increase inhibitory potency. longdom.org
Applying similar QSAR methodologies to a series of this compound analogs would involve synthesizing a library of related compounds with systematic variations in their chemical structures. By measuring the biological activity of these analogs and correlating it with various physicochemical and structural descriptors, a predictive QSAR model could be developed. Such a model would be invaluable for guiding the rational design of new derivatives with improved potency and selectivity.
Rational Design Principles for Modulating Specific Biological Activities
The rational design of novel analogs of this compound is guided by the accumulated knowledge of its SAR and the structural details of its interactions with target enzymes. A key strategy in this endeavor is the concept of dual-action inhibitors. aaup.edu By incorporating a sulfamate moiety into a known aromatase inhibitor scaffold, it is possible to design compounds that can simultaneously target both aromatase and steroid sulfatase. nih.gov This approach aims to block multiple pathways of estrogen biosynthesis, potentially leading to a more comprehensive therapeutic effect in hormone-dependent cancers. nih.gov
The design of these dual inhibitors relies on a common strategy: introducing the sulfatase-inhibiting pharmacophore (the sulfamate group) with minimal structural changes to the original aromatase inhibitor scaffold. This is done to preserve and maximize the inhibition of aromatase. nih.gov Structure-guided design, informed by X-ray crystal structures of target enzymes complexed with inhibitors, allows for the precise placement of new functional groups to exploit specific interactions within the enzyme's active site. nih.gov For example, novel side groups can be designed to protrude into unoccupied channels or pockets within the enzyme, thereby enhancing binding affinity and inhibitory potency. nih.gov
Advanced Preclinical Investigative Models and Cellular Pathway Analysis of 17beta Hydroxy Exemestane Sulfamate
In Vitro Cellular Models for Functional Evaluation
The functional evaluation of 17beta-Hydroxy Exemestane (B1683764) has been extensively carried out using hormone-responsive breast cancer cell lines, primarily MCF-7 and T47D. These cell lines are crucial models as they express both estrogen receptors (ERα) and androgen receptors (AR), allowing for a detailed dissection of the compound's receptor-mediated effects.
Research demonstrates that 17beta-Hydroxy Exemestane exhibits a complex, concentration-dependent effect on cell proliferation. unm.edu In both MCF-7 and T47D cell lines, the compound can induce proliferation at high micromolar concentrations by acting through the ERα. unm.edu This estrogenic activity can be blocked by the antiestrogen (B12405530) fulvestrant. unm.edu
Conversely, at lower nanomolar concentrations, 17beta-Hydroxy Exemestane stimulates growth through the AR, an effect that is particularly prominent in T47D cells. unm.edu This androgenic proliferative effect is paralleled by the synthetic androgen R1881 and can be inhibited by the antiandrogen bicalutamide. unm.edu In aromatase-overexpressing MCF-7aro cells, 17beta-Hydroxy Exemestane effectively inhibits the proliferation induced by testosterone, showcasing its aromatase-inhibiting properties. caymanchem.com
Table 1: Proliferative Effects of 17beta-Hydroxy Exemestane in Hormone-Responsive Breast Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Receptor Pathway | Effect | Effective Concentration (EC₅₀) | Reference |
|---|---|---|---|---|
| MCF-7 | Estrogen Receptor (ERα) | Stimulates Growth | 2.7 µM | caymanchem.com |
| T47D | Androgen Receptor (AR) | Stimulates Growth | 0.43 nM | caymanchem.com |
| T47D | Estrogen Receptor (ERα) | Stimulates Growth | 1500 nM | caymanchem.com |
Gene and protein expression studies in cellular systems have provided significant insights into the molecular mechanisms of 17beta-Hydroxy Exemestane. These analyses reveal its ability to modulate key pathways involved in hormone signaling and drug metabolism.
At the protein level, treatment with 17beta-Hydroxy Exemestane leads to distinct, concentration-dependent changes in hormone receptor levels. At low nanomolar concentrations, it increases the accumulation of AR protein in both MCF-7 and T47D cells, consistent with its androgenic activity. unm.edu At higher micromolar concentrations, it causes a down-regulation of ERα protein levels in a cell-type-specific manner, similar to the effect of 17beta-estradiol. unm.edu
Transcriptional regulation studies show that 17beta-Hydroxy Exemestane can activate transcription through both estrogen response elements (EREs) and androgen response elements (AREs). researchgate.net Furthermore, the compound and its parent, exemestane, have been shown to induce the expression of UDP-glucuronosyltransferase 2B17 (UGT2B17), an enzyme responsible for inactivating androgens and 17beta-Hydroxy Exemestane itself. nih.gov This induction occurs primarily via the AR, suggesting a feedback mechanism that could impact local steroid metabolism within tumor cells. nih.gov
Non-Human In Vivo Research Models
The ovariectomized (OVX) rodent, particularly the rat, serves as a fundamental in vivo model for studying the effects of steroidal compounds in a state of estrogen deprivation, mimicking postmenopause. nih.govnih.gov This model is invaluable for investigating the systemic effects of 17beta-Hydroxy Exemestane and its parent compound on steroid homeostasis, particularly concerning bone and lipid metabolism. nih.govnih.gov
In the OVX rat model, the absence of ovarian estrogen production leads to predictable consequences such as bone loss and adverse changes in lipid profiles. nih.gov Studies using this model have demonstrated that exemestane, through metabolites like 17beta-Hydroxy Exemestane, can counteract some of these effects, showcasing a pharmacological profile distinct from nonsteroidal aromatase inhibitors. nih.gov The androgenic properties of its metabolite are believed to contribute significantly to these unique effects. nih.gov
Specific biological endpoints, especially markers of bone turnover, have been a key focus of in vivo studies with exemestane and its metabolites in OVX rats. These studies provide critical data on the compound's impact on skeletal health in a hypoestrogenic environment.
Research has shown that treatment with exemestane prevents the decrease in bone mineral density (BMD) in the femur and lumbar vertebrae that typically occurs following ovariectomy. caymanchem.com This protective effect is linked to the modulation of bone turnover markers. In OVX rats, exemestane was found to reduce the ovariectomy-induced increase in serum pyridinoline, a marker for bone resorption. nih.gov Concurrently, it completely prevented the rise in serum osteocalcin, a marker for bone formation, suggesting a balanced effect on bone remodeling. nih.gov These findings highlight a bone-sparing effect attributed to the androgenic nature of its primary metabolite, 17beta-Hydroxy Exemestane. caymanchem.comnih.gov
Table 2: Effects of Exemestane/Metabolites on Biological Endpoints in Ovariectomized (OVX) Rats This table is interactive. You can sort and filter the data.
| Biological Endpoint | Model | Effect Observed | Reference |
|---|---|---|---|
| Bone Mineral Density (Femur & Lumbar) | OVX Rat | Prevents OVX-induced decrease | caymanchem.com |
| Femoral Bending Strength | OVX Rat | Prevents OVX-induced decrease | caymanchem.com |
| Serum Pyridinoline (Bone Resorption Marker) | OVX Rat | Reduces OVX-induced increase | nih.gov |
| Serum Osteocalcin (Bone Formation Marker) | OVX Rat | Prevents OVX-induced increase | nih.gov |
| Serum Cholesterol | OVX Rat | Reduces OVX-induced increase | nih.gov |
| Serum LDL | OVX Rat | Reduces OVX-induced increase | caymanchem.comnih.gov |
While direct studies in non-human tumor models are limited, research on human breast carcinoma tissues following exemestane treatment provides a strong rationale for investigations in such models. These clinical findings suggest that exemestane therapy significantly alters the intratumoral steroid environment.
Studies have revealed that intratumoral concentrations of the potent androgen dihydrotestosterone (B1667394) (DHT) are significantly higher in breast cancer tissues from patients treated with exemestane. This suggests that by blocking the aromatization of androgens to estrogens, the parent compound shunts steroid precursors toward a potent androgenic pathway within the tumor itself.
Furthermore, this shift is associated with changes in the expression of key steroid-metabolizing enzymes. A significant increase in the expression of 17beta-hydroxysteroid dehydrogenase type 2 (17betaHSD2) was observed in post-treatment tissues. In vitro follow-up studies confirmed that both DHT and exemestane can induce 17betaHSD2 expression in T-47D cells. This enzyme inactivates estradiol (B170435), and its induction by androgens suggests a mechanism that could further enhance the anti-estrogenic and pro-androgenic microenvironment within the tumor. These findings in human tissue strongly support the use of non-human tumor xenograft models to further explore how 17beta-Hydroxy Exemestane and its sulfamated analogs modulate intratumoral androgen levels and enzyme expression to influence tumor growth.
Analytical Methodologies for 17beta Hydroxy Exemestane Sulfamate in Research Studies
Development of High-Sensitivity Quantification Methods (e.g., LC-MS, GC-MS)
The quantification of exemestane (B1683764) and its metabolites, including 17beta-hydroxy exemestane, necessitates highly sensitive analytical techniques due to the low concentrations typically found in biological matrices. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) have emerged as the primary methods for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS, particularly in its tandem mass spectrometry (LC-MS/MS) configuration, is the most widely employed technique for the quantification of exemestane and its metabolites. mdpi.comnih.gov This method offers high selectivity and sensitivity, allowing for the detection of analytes at very low concentrations. mdpi.com
Several LC-MS/MS methods have been developed and validated for the simultaneous determination of exemestane and its key metabolites, such as 17β-hydroxyexemestane and its glucuronide conjugate, in human plasma. nih.gov These methods typically involve a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column and detection using an ESI source in positive mode. mdpi.comnih.gov The use of isotopically labeled internal standards, such as deuterium-labeled exemestane and its metabolites, is crucial for achieving accurate and precise quantification by correcting for matrix effects and variations in instrument response. mdpi.comnih.gov
The lower limit of quantification (LLOQ) for these methods is typically in the low ng/mL to pg/mL range, which is sufficient for pharmacokinetic studies. mdpi.comnih.gov For instance, a validated LC-MS/MS method for exemestane in mouse plasma achieved an LLOQ of 0.4 ng/mL. mdpi.com Another study reported an LLOQ of 13.5 pg/mL for exemestane in human plasma using a high-performance liquid chromatographic (HPLC) method with radioimmunoassay (RIA) detection. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS has also been utilized for the analysis of exemestane and its metabolites. dshs-koeln.de However, this technique often requires derivatization of the analytes to improve their volatility and thermal stability for gas chromatographic separation. dshs-koeln.desigmaaldrich.com For example, trimethylsilylation is a common derivatization procedure used for steroids. dshs-koeln.de While GC-MS can provide good sensitivity, the derivatization step can sometimes lead to the formation of artifacts, which may complicate the analysis. dshs-koeln.desigmaaldrich.com A comparative study showed that while GC-MS is a viable option, LC-MS/MS offers a more direct and robust approach for screening exemestane and its metabolites in urine. dshs-koeln.de
The table below summarizes key parameters of a developed LC-MS/MS method for the quantification of exemestane.
| Parameter | Value | Reference |
| Analytical Method | LC-MS/MS | mdpi.com |
| Internal Standard | [13C, D3]-exemestane | mdpi.com |
| Lower Limit of Quantification (LLOQ) | 0.4 ng/mL | mdpi.com |
| Linear Range | 0.4–75 ng/mL | mdpi.com |
| Precision (CV%) | ≤10.7% | nih.gov |
| Accuracy | 88.8 to 103.1% | nih.gov |
Application in Metabolite Profiling Research of Exemestane
The analysis of 17beta-hydroxy exemestane sulfamate (B1201201) is a key component of metabolite profiling research for exemestane. This research aims to identify and quantify the various metabolites formed from the parent drug, providing insights into its metabolic pathways and the enzymes involved. nih.govnih.gov
Exemestane undergoes extensive metabolism in the body. medicines.org.ukfda.gov The primary metabolic pathways include the reduction of the 17-keto group to form 17β-hydroxyexemestane (also known as 17β-dihydroexemestane), oxidation of the 6-methylene group, and subsequent conjugation reactions. nih.govmedicines.org.ukfda.gov
Studies using human liver microsomes and recombinant cytochrome P450 enzymes have identified several P450 isoforms responsible for the initial steps of exemestane metabolism. nih.govnih.gov For instance, the formation of 17-hydroexemestane has been linked to the activity of CYP1A2 and CYP4A11, while the formation of 6-hydroxymethylexemestane is primarily mediated by CYP3A4. nih.gov Other studies have also implicated CYP1A1, CYP2B6, and other P450 enzymes in the metabolism of exemestane. nih.govnih.gov
More recent research has also identified cysteine conjugates of exemestane and 17β-DHE as major metabolites in both urine and plasma. nih.govresearchgate.net These findings highlight the complexity of exemestane metabolism and the importance of comprehensive metabolite profiling.
The table below provides a summary of the major metabolites of exemestane and the enzymes involved in their formation.
| Metabolite | Formation Pathway | Key Enzymes | Reference |
| 17β-Hydroxyexemestane (17β-DHE) | Reduction of 17-keto group | Aldoketoreductases, CYP1A2, CYP4A11, CYP2C8, CYP2C9, CYP2D6, CYP3A4, CYP3A5 | nih.govmedicines.org.uk |
| 6-Hydroxymethylexemestane | Oxidation of 6-methylene group | CYP3A4, CYP2B6 | nih.gov |
| 17β-hydroxy-EXE-17-O-β-D-glucuronide (17β-DHE-Gluc) | Glucuronidation of 17β-DHE | UGT2B17 | nih.govresearchgate.net |
| 6-methylcysteinylandrosta-1,4-diene-3,17-dione (6-EXE-cys) | Glutathione conjugation | Glutathione S-transferases | nih.govresearchgate.net |
| 6-methylcysteinylandrosta-1,4-diene-17β-hydroxy-3-one (6-17β-DHE-cys) | Glutathione conjugation of 17β-DHE | Glutathione S-transferases | nih.govresearchgate.net |
Use as a Reference Standard in Impurity Profiling Research
In the context of pharmaceutical manufacturing, 17beta-hydroxy exemestane can be considered an impurity or a related substance of exemestane. Therefore, a well-characterized reference standard of 17beta-hydroxy exemestane is essential for impurity profiling research. aquigenbio.comsynthinkchemicals.com
Impurity profiling is a critical aspect of drug development and quality control, ensuring the safety and efficacy of the final pharmaceutical product. aquigenbio.comontosight.ai Regulatory agencies require that all impurities above a certain threshold be identified and quantified. ontosight.ai
Reference standards of impurities, such as 17beta-hydroxy exemestane, are used to:
Develop and validate analytical methods: These standards are necessary to establish the specificity, linearity, accuracy, and precision of analytical methods used for impurity detection. synthinkchemicals.com
Identify and quantify impurities: By comparing the chromatographic retention time and mass spectrum of an unknown peak in a drug sample to that of a known reference standard, the impurity can be identified and its concentration determined. aquigenbio.com
Conduct forced degradation studies: These studies involve subjecting the drug substance to various stress conditions (e.g., heat, light, acid, base, oxidation) to identify potential degradation products. synthinkchemicals.com Reference standards of known metabolites and degradation products are crucial for this purpose.
Several suppliers offer reference standards for exemestane impurities, including 17beta-hydroxy exemestane, to support pharmaceutical research and quality control activities. synthinkchemicals.compharmaffiliates.comsynzeal.com
Isotopic Labeling and Detection in Metabolic Tracing Studies
Isotopic labeling is a powerful technique used in metabolic tracing studies to investigate the fate of a drug in a biological system. nih.gov This involves synthesizing the drug or its metabolites with stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govclearsynth.com
In the context of 17beta-hydroxy exemestane, isotopically labeled versions, such as 17beta-Hydroxy Exemestane-d3, are used as internal standards in quantitative LC-MS/MS assays. nih.govclearsynth.commedchemexpress.com The use of a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass allows for highly accurate and precise quantification by correcting for any analyte loss during sample preparation and for variations in mass spectrometric response. nih.govnih.gov
Furthermore, administering an isotopically labeled version of exemestane to animals or humans allows researchers to trace its metabolic pathways and identify its metabolites. medicines.org.uknih.gov The labeled metabolites can be distinguished from their endogenous counterparts by their unique mass signature in a mass spectrometer. nih.gov This approach has been instrumental in elucidating the complex metabolism of exemestane and identifying novel metabolites. nih.gov For instance, deuterium-labeled internal standards were used to quantify newly identified cysteine conjugates of exemestane and 17β-DHE in patient samples. nih.gov
The availability of various isotopically labeled exemestane and its metabolites from commercial sources facilitates their use in metabolic tracing and pharmacokinetic studies. clearsynth.com
Future Directions and Emerging Research Avenues for 17beta Hydroxy Exemestane Sulfamate
Exploration of Undiscovered Biochemical Activities and Signaling Pathways
The established biochemical profile of 17beta-Hydroxy Exemestane (B1683764) is centered on its strong binding to the androgen receptor (AR) and very weak interaction with the estrogen receptor alpha (ERα). nih.govunm.educaymanchem.com At low nanomolar concentrations, it stimulates cellular proliferation and transcription through the AR, while at higher micromolar concentrations, it can act via the ER. nih.govresearchgate.net
The addition of a sulfamate (B1201201) group would likely confer potent inhibitory activity against steroid sulfatase (STS), an enzyme crucial for converting inactive steroid sulfates like estrone (B1671321) sulfate (B86663) (E1S) into their active forms (estrone), thereby fueling estrogenic pathways in hormone-dependent tissues. nih.govnih.gov Future research must, therefore, focus on characterizing this predicted dual activity.
Key Research Questions:
Does 17beta-Hydroxy Exemestane Sulfamate retain the high-affinity binding to the androgen receptor characteristic of its parent compound?
What is the inhibitory potency (IC50) of the sulfamated compound against human steroid sulfatase, and how does it compare to established STS inhibitors like Irosustat? nih.gov
How does the compound modulate signaling pathways downstream of both the androgen receptor (e.g., PSA expression) and STS inhibition (e.g., local estradiol (B170435) levels)?
Could the androgenic action of the steroidal backbone and the anti-estrogenic action of STS inhibition result in a synergistic anti-proliferative effect in hormone-dependent cancer cells?
Interactive Table 1: Comparative Receptor Binding and Activity of 17beta-Hydroxy Exemestane
Application as a Probe for Investigating Steroid Metabolism and Receptor Function
A radiolabeled or fluorescently-tagged version of this compound could serve as a powerful research probe. Its unique structure, combining a steroidal androgenic core with a mechanism-based STS-inhibiting sulfamate group, makes it an ideal tool for dissecting the complex interplay between steroid synthesis and action.
As a probe, it could be used to:
Map STS Active Sites: Investigate the binding kinetics and structural interactions within the active site of the steroid sulfatase enzyme, potentially revealing new sites for therapeutic intervention. acs.org
Study Receptor-Enzyme Crosstalk: Elucidate the proximity and functional relationship between androgen receptors and steroid sulfatase within the cellular environment of hormone-dependent tissues.
Trace Metabolic Pathways: A labeled version would help in tracking the metabolic fate of the compound itself, determining its stability, and identifying any further metabolites that may possess biological activity, similar to how metabolites of exemestane have been tracked. nih.govresearchgate.net
Development of Advanced Computational Models for Predictive Research
Computational modeling has already been instrumental in understanding how 17beta-Hydroxy Exemestane docks into the ligand-binding domains of the androgen and estrogen receptors. nih.govunm.edu Similar in-silico studies have been pivotal in the development of other novel sulfamoylated STS inhibitors, predicting their binding modes and guiding chemical synthesis. acs.org
Future research should leverage these approaches to build sophisticated computational models for this compound. These models could:
Predict Dual-Target Affinity: Simulate the docking of the compound into both the androgen receptor and the steroid sulfatase active site to predict binding energies and potential for dual occupancy.
Guide Lead Optimization: Generate predictive models for structure-activity relationships (SAR), allowing for the in-silico design of derivatives with optimized potency, selectivity, and pharmacokinetic properties before undertaking costly and time-consuming chemical synthesis.
Simulate Downstream Effects: Integrate binding data with systems biology models to predict the impact on downstream signaling networks, providing a holistic view of the compound's cellular effects.
Integration with Multi-Omics Approaches in Preclinical Research
Multi-omics—the integrated analysis of the genome, proteome, transcriptome, and metabolome—offers an unprecedented opportunity to understand the global impact of a therapeutic agent. nih.govmdpi.com In preclinical research, applying multi-omics to cell lines or animal models treated with this compound would be a critical step.
Potential Research Strategies:
Transcriptomics: RNA-sequencing could reveal the full spectrum of genes up- or down-regulated by the compound, identifying its impact on androgen-responsive genes, estrogen-responsive genes (via STS inhibition), and potentially off-target pathways.
Proteomics: Analysis of the proteome would confirm changes in protein expression downstream of altered gene transcription and identify post-translational modifications indicative of shifts in signaling pathway activity. nih.gov
Metabolomics: By analyzing the complete set of metabolites, researchers could map the precise metabolic reprogramming induced by the dual inhibition of STS and activation of AR. This could uncover novel biomarkers of drug response or identify metabolic vulnerabilities that could be exploited in combination therapies. researchgate.net
This integrated approach would provide a comprehensive systems-level understanding of the compound's mechanism of action, moving far beyond single-target analysis.
Role in Mechanistic Understanding of Endocrine Regulation Beyond Current Paradigms
Current endocrine therapies for diseases like breast cancer primarily focus on inhibiting estrogen synthesis via aromatase inhibitors (e.g., exemestane) or blocking the estrogen receptor with SERMs/SERDs. drugbank.comnih.gov However, resistance often develops. The "sulfatase pathway," whereby STS converts inactive steroid sulfates into active estrogens, is a key mechanism for local estrogen production and a known contributor to therapy resistance. nih.gov
This compound represents a novel therapeutic paradigm: a single molecule designed to simultaneously modulate the androgen receptor and shut down the sulfatase pathway. Research using this compound could fundamentally enhance our understanding of endocrine regulation by:
Elucidating AR/STS Crosstalk: Providing a tool to study the direct consequences of concurrent AR agonism and STS inhibition, which may uncover previously unknown feedback loops between androgen signaling and local estrogen synthesis.
Investigating Resistance Mechanisms: In models of resistance to aromatase inhibitors, this compound could reveal whether simultaneously targeting the AR and STS pathways can restore sensitivity, offering a new strategy to overcome resistance.
Exploring Androgen-Estrogen Balance: The compound would allow for precise manipulation of the androgenic and estrogenic signaling balance within a tumor microenvironment, offering new insights into how this balance dictates cell fate—proliferation, apoptosis, or differentiation.
By moving beyond the one-enzyme, one-receptor model, research into this compound could pave the way for a more nuanced and effective generation of endocrine therapies.
Table of Compounds
Interactive Table 2: List of Chemical Compounds Mentioned
Q & A
Q. What are the key physicochemical properties of 17β-Hydroxy Exemestane Sulfamate, and how do they influence experimental design?
17β-Hydroxy Exemestane Sulfamate (C20H26O5S; molecular weight 378.49 g/mol) has a sulfamate ester group that enhances solubility and stability compared to its parent compound, exemestane. Its SMILES notation (C[C@]12CC[C@H]3[C@@H](CC(=C)C4=CC(=O)C=C[C@]34C)[C@@H]1CC[C@@H]OS(=O)(=O)N) highlights structural features critical for binding to aromatase enzymes. Methodological considerations include:
- Storage : Store at -20°C in airtight containers to prevent hydrolysis of the sulfamate group .
- Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation .
- Analytical characterization : Employ LC-MS for quantification, validated against reference standards (CAS 122370-91-6) .
Q. How should researchers design in vitro assays to evaluate the aromatase inhibition activity of 17β-Hydroxy Exemestane Sulfamate?
- Cell lines : Use hormone-responsive breast cancer models (e.g., MCF-7) with estrogen receptor-positive (ER+) phenotypes .
- Dose-response curves : Test concentrations from 1 nM to 10 µM, with exemestane as a positive control. Measure IC50 values using tritiated-androstenedione conversion assays .
- Data normalization : Include vehicle controls and triplicate replicates to account for inter-assay variability .
Advanced Research Questions
Q. How do contradictions in clinical trial data (e.g., progression-free survival vs. overall survival) impact the interpretation of 17β-Hydroxy Exemestane Sulfamate’s efficacy?
The BOLERO-2 trial reported a tripling of median progression-free survival (PFS) with everolimus + exemestane (11.5 vs. 4.1 months) but did not demonstrate significant overall survival (OS) improvement . To reconcile such discrepancies:
- Statistical methods : Use Cox proportional hazards models to adjust for covariates (e.g., prior therapies, metastatic sites).
- Endpoint selection : Prioritize PFS in early-phase trials for rapid efficacy signals, while OS requires longer follow-up .
- Meta-analysis : Pool data from Asian and non-Asian cohorts (e.g., 298 patients in the Japanese trial ) to assess ethnic variability in drug response .
Q. What methodological strategies are recommended for resolving conflicting results in comparative studies (e.g., exemestane vs. anastrozole)?
A phase 3 trial comparing exemestane and anastrozole in Japanese patients found no significant difference in time to progression (TTP: 13.8 vs. 11.1 months, p=0.15) . To address contradictions:
- Blinding : Implement double-blind protocols to minimize investigator bias in endpoint assessment .
- Centralized review : Use expert radiologic review committees (ERIRC) to standardize imaging-based evaluations, reducing variability in local assessments .
- Sensitivity analysis : Stratify data by patient subgroups (e.g., HER2-negative vs. HER2-low) to identify hidden confounders .
Q. How can systematic reviews synthesize preclinical and clinical evidence to prioritize research gaps for 17β-Hydroxy Exemestane Sulfamate?
- Framework : Apply PICO (Population, Intervention, Comparator, Outcome) to structure literature searches .
- Data extraction : Tabulate key parameters (e.g., IC50, PFS, adverse events) from studies like BOLERO-2 and Asian cohort trials .
- Evidence grading : Use GRADE criteria to weigh randomized trials (high confidence) vs. observational studies (low confidence) .
Methodological and Reporting Guidelines
Q. What are the best practices for reporting experimental data on 17β-Hydroxy Exemestane Sulfamate in peer-reviewed journals?
- Data presentation : Include structural validation (e.g., NMR, HR-MS) in supplementary materials .
- Reproducibility : Detail synthesis protocols (e.g., reaction conditions, purification steps) to enable replication .
- Ethical compliance : Disclose funding sources and conflicts of interest, particularly in industry-sponsored trials .
Q. How should researchers address variability in pharmacokinetic parameters across preclinical models?
- Dose calibration : Normalize doses to body surface area when extrapolating from rodents to humans .
- Accumulation ratios : Calculate steady-state drug concentrations using Rac (drug accumulation ratio) to adjust dosing schedules .
- Toxicity profiling : Conduct liver microsome assays to identify species-specific metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
